![molecular formula C7H12N4 B13295697 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole](/img/structure/B13295697.png)
1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole is a compound that features a pyrrolidine ring attached to a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Preparation Methods
The synthesis of 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the pyrrolidine ring, which is then linked to the triazole ring through a series of chemical reactions.
Reaction Conditions: The reaction conditions for the synthesis of this compound often include the use of copper(I) catalysts, which facilitate the cycloaddition process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Scientific Research Applications
1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[(2S)-Pyrrolidin-2-ylmethyl]-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as pyrrolidine, triazole, and their derivatives share structural similarities with this compound.
Uniqueness: The combination of the pyrrolidine and triazole rings in a single molecule provides unique properties that are not observed in the individual components.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C7H12N4/c1-2-7(8-3-1)6-11-5-4-9-10-11/h4-5,7-8H,1-3,6H2/t7-/m0/s1 |
InChI Key |
MJIWVLBPVFCYJB-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=CN=N2 |
Canonical SMILES |
C1CC(NC1)CN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


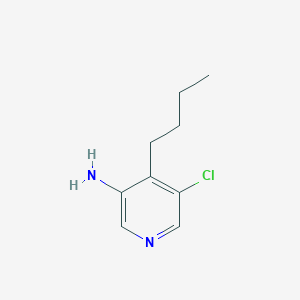
![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)


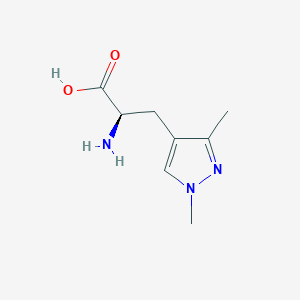
amine](/img/structure/B13295642.png)
![Racemic-(3S,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13295644.png)
![benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13295647.png)
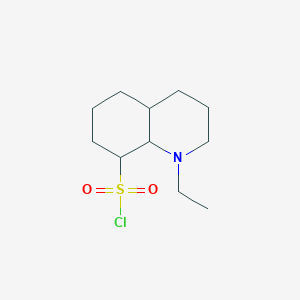
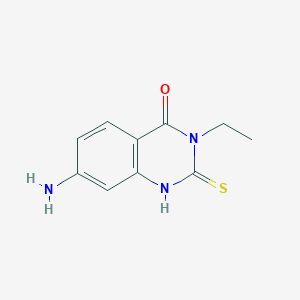
amine](/img/structure/B13295664.png)
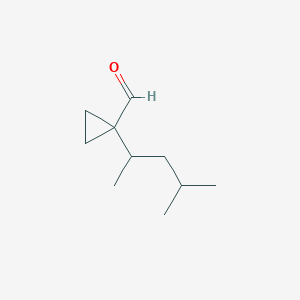
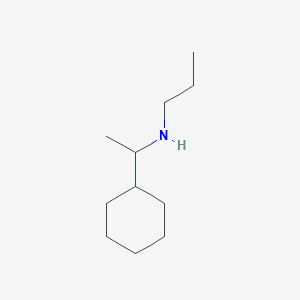
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13295681.png)
